molecular formula C19H14F3N3O2 B11238194 6-oxo-N-phenyl-1-(3-(trifluoromethyl)benzyl)-1,6-dihydropyridazine-3-carboxamide

6-oxo-N-phenyl-1-(3-(trifluoromethyl)benzyl)-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B11238194
M. Wt: 373.3 g/mol
InChI Key: PMTXFNHDDRVPOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-OXO-N-PHENYL-1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of dihydropyridazines. This compound is characterized by the presence of a trifluoromethyl group, a phenyl group, and a carboxamide group attached to a dihydropyridazine ring. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-OXO-N-PHENYL-1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dihydropyridazine Ring: The dihydropyridazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and α,β-unsaturated carbonyl compounds.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under suitable conditions.

    Attachment of the Phenyl Group: The phenyl group can be attached through a Friedel-Crafts acylation reaction using phenyl derivatives and a Lewis acid catalyst.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction involving an appropriate amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridazine ring, leading to the formation of pyridazine derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols or amines.

    Substitution: The phenyl and trifluoromethyl groups can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are used under appropriate conditions.

Major Products

    Oxidation: Pyridazine derivatives.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-OXO-N-PHENYL-1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities.

    Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular assays.

    Chemical Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules.

    Material Science: The compound’s unique structural properties make it useful in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 6-OXO-N-PHENYL-1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE involves its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl and phenyl groups enhance its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-OXO-N-PHENYL-1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C19H14F3N3O2

Molecular Weight

373.3 g/mol

IUPAC Name

6-oxo-N-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridazine-3-carboxamide

InChI

InChI=1S/C19H14F3N3O2/c20-19(21,22)14-6-4-5-13(11-14)12-25-17(26)10-9-16(24-25)18(27)23-15-7-2-1-3-8-15/h1-11H,12H2,(H,23,27)

InChI Key

PMTXFNHDDRVPOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.